Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate
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Overview
Description
Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate is a complex organic compound that features a unique structure combining an imidazopyridine core with a fluorophenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazopyridine Core: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazopyridine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the fluorophenyl group and a halogenated imidazopyridine intermediate.
Formation of the Butanamido Linker: This step involves the reaction of the imidazopyridine derivative with a butanoyl chloride to form the butanamido linker.
Esterification: Finally, the benzoate ester is formed by reacting the butanamido intermediate with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino or thiol derivatives
Scientific Research Applications
Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazopyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorophenyl group enhances binding affinity and specificity, while the benzoate ester improves the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-{3-[(4-chlorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate
- Ethyl 3-(4-{3-[(4-bromophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate
- Ethyl 3-(4-{3-[(4-methylphenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate
Uniqueness
Ethyl 3-(4-{3-[(4-fluorophenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}butanamido)benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances binding affinity to specific targets. This makes it particularly valuable in medicinal chemistry for developing highly selective drugs.
Properties
Molecular Formula |
C26H25FN4O3 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 3-[4-[3-[(4-fluorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]butanoylamino]benzoate |
InChI |
InChI=1S/C26H25FN4O3/c1-2-34-26(33)19-6-3-7-21(16-19)29-24(32)10-4-9-23-30-22-8-5-15-28-25(22)31(23)17-18-11-13-20(27)14-12-18/h3,5-8,11-16H,2,4,9-10,17H2,1H3,(H,29,32) |
InChI Key |
PUCDKMARMYCWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC3=C(N2CC4=CC=C(C=C4)F)N=CC=C3 |
Origin of Product |
United States |
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